N-acetyl-LTE4
Description
Contextualization within the Eicosanoid Pathway and Lipid Mediators
N-acetyl-leukotriene E4 is an eicosanoid, a class of signaling molecules derived from the twenty-carbon fatty acid, arachidonic acid. hmdb.ca The eicosanoid pathway is a major inflammatory pathway, giving rise to several families of potent lipid mediators, including prostaglandins (B1171923) and leukotrienes. nih.gov Leukotrienes are characterized by a conjugated triene system of double bonds. hmdb.ca NA-LTE4 belongs to the subclass of cysteinyl leukotrienes (CysLTs), so named for the presence of the amino acid cysteine in their structure. These molecules are key players in inflammatory responses. ontosight.ai
N-acetyl-Leukotriene E4 as a Metabolite of Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)
The biosynthesis of CysLTs begins with the conversion of arachidonic acid to leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase. ontosight.ai LTA4 is then conjugated with glutathione (B108866) to form leukotriene C4 (LTC4). nih.gov Subsequent enzymatic cleavage of glutamic acid and glycine (B1666218) residues from LTC4 leads to the formation of leukotriene D4 (LTD4) and then leukotriene E4 (LTE4), respectively. nih.gov
NA-LTE4 is a further downstream metabolite of this cascade. ontosight.ai It is formed from LTE4 through N-acetylation, a reaction catalyzed by enzymes primarily found in the liver and kidneys. nih.gov This metabolic step is part of the mercapturic acid pathway, a crucial detoxification process for various compounds. ebi.ac.uk While LTE4 is a stable and prominent CysLT found in biological fluids, NA-LTE4 represents a major, albeit less biologically active, metabolite, particularly in rodents. nih.govnih.gov In humans, this metabolic route is considered of minor importance compared to ω-oxidation. caymanchem.com
Historical Perspective of its Discovery and Recognition in Biological Systems
The journey to understanding NA-LTE4 began with the discovery of "slow-reacting substance of anaphylaxis" (SRS-A), a potent bronchoconstrictor released during allergic reactions. nih.gov Later research identified SRS-A as a mixture of CysLTs. The identification of LTC4 as the first component of SRS-A was a landmark achievement, revealing its eicosatetraenoic acid structure with a peptide adduct. nih.gov
Further investigations into the metabolism of these potent mediators led to the discovery of NA-LTE4. Studies in the 1980s identified NA-LTE4 as a significant metabolite of LTC4 in the bile of rats. ebi.ac.uknih.gov These early studies established the mercapturic acid pathway as an important route for the deactivation and elimination of CysLTs. ebi.ac.uk The formation of NA-LTE4 from LTE4 was demonstrated in subcellular fractions of rat liver, with acetyl coenzyme A serving as the acetyl group donor. nih.gov
Current Academic Significance and Research Focus as a Lipid Metabolite
Current research on NA-LTE4 focuses on its role as a biomarker and its contribution to understanding the broader CysLT pathway. Although considered less potent than its precursors, its presence in biological fluids like urine and bile provides a valuable indicator of CysLT production and metabolism. nih.govebi.ac.uknih.gov
The quantification of NA-LTE4 and its metabolites, such as 20-carboxy-N-acetylleukotriene E4, is used to assess the activity of the 5-lipoxygenase pathway and monitor the efficacy of therapies targeting this pathway in inflammatory diseases like asthma. ontosight.ai The development of sensitive analytical techniques has enabled the detection and quantification of NA-LTE4, furthering our understanding of its physiological and pathological roles. ebi.ac.uk Ongoing research continues to explore the subtle biological activities of NA-LTE4 and its potential interactions within the complex network of inflammatory mediators. researchgate.net
Properties
Molecular Formula |
C25H39NO6S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21-,22-,23+/m0/s1 |
InChI Key |
BGGYAYMMFYBWEX-HXDOPMNESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Synonyms |
5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid N-acetyl-LTE(4) N-acetylleukotriene E4 NA-LTE4 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of N Acetyl Leukotriene E4
Enzymatic Formation from Leukotriene E4 (LTE4)
The conversion of LTE4 to N-acetyl-LTE4 is a critical enzymatic reaction that modifies the structure and biological activity of the parent compound. This biotransformation is primarily a detoxification step, leading to a less biologically active molecule.
Role of N-acetyltransferase (NAT) Enzymes
The primary enzyme responsible for the N-acetylation of LTE4 has been identified as N-acetyltransferase 8 (NAT8). researchgate.netnih.govresearchgate.netnih.gov NAT8 is a membrane-associated enzyme that catalyzes the transfer of an acetyl group to the amine group of the cysteine residue in LTE4. researchgate.netnih.govresearchgate.netnih.gov This enzymatic action is a key part of the mercapturic acid pathway, a major route for the metabolism of a wide range of xenobiotic and endogenous compounds. researchgate.nettandfonline.com Research has shown that while other N-acetyltransferases exist, such as NAT1 and NAT2 which are found in the cytosol, NAT8 is the specific microsomal enzyme that acts on cysteine S-conjugates like LTE4. tandfonline.com
Acetyl Coenzyme A (Acetyl-CoA) as the Acetyl Group Donor
The acetylation reaction catalyzed by NAT8 requires a donor for the acetyl group. This essential role is filled by Acetyl Coenzyme A (Acetyl-CoA). ebi.ac.uknih.govuoguelph.ca Acetyl-CoA provides the acetyl moiety that is transferred to the primary amine of the cysteinyl portion of LTE4, resulting in the formation of this compound. This process is a fundamental biochemical reaction utilized in various metabolic pathways throughout the body.
Cellular and Subcellular Localization of N-acetylation Activity
The enzymatic activity for the N-acetylation of LTE4 is not uniformly distributed throughout the body, showing specificity at both the tissue and subcellular levels.
The liver is a primary site for the metabolism of leukotrienes. Research has demonstrated that the enzymes catalyzing the N-acetylation of LTE4 are predominantly associated with particulate fractions of liver homogenates, specifically the microsomal fraction. ebi.ac.uknih.govwikipedia.org Confocal microscopy has confirmed that NAT8 is associated with the endoplasmic reticulum in liver cells. researchgate.netnih.govresearchgate.netnih.gov While the bulk of this activity is microsomal, it is important to distinguish this from cytosolic N-acetyltransferases (NAT1 and NAT2), which are not involved in the acetylation of LTE4. tandfonline.com The microsomal localization of NAT8 in hepatocytes is crucial for the processing of LTE4 that has been taken up from the circulation.
The kidney is another major organ involved in the metabolism and excretion of leukotrienes. Studies using isolated perfused rat kidneys have shown that the kidney can metabolize cysteinyl leukotrienes to this compound. researchgate.netnih.gov More specifically, isolated kidney tubuli, but not glomeruli, were found to be responsible for the conversion of LTE4 to this compound. nih.gov This indicates that after filtration or secretion, LTE4 is taken up by the tubular cells where it undergoes N-acetylation by NAT8, which is also expressed in the kidney, before being excreted in the urine. researchgate.netnih.govresearchgate.netnih.govnih.gov
Beyond the liver and kidney, the capacity to form this compound has been identified in other tissues, albeit to varying extents. In the rat lung, LTE4 can be acetylated to this compound. ebi.ac.uknih.gov This is significant in the context of respiratory inflammation where leukotrienes are key mediators. Furthermore, research has identified the formation of this compound in the 105,000g sediment fractions of homogenates from the spleen and skin, indicating the presence of the necessary enzymatic machinery in these tissues as well. ebi.ac.uknih.gov The presence of glutathione (B108866) S-transferase (GST) activity, an enzyme family involved in the initial steps of the mercapturic acid pathway, has also been noted in the skin. d-nb.info
| Tissue | Subcellular Location of N-acetylation Activity | Key Research Findings |
| Liver | Microsomal (Endoplasmic Reticulum) | Primary site of this compound formation, catalyzed by NAT8. researchgate.netnih.govresearchgate.netnih.govebi.ac.uknih.govwikipedia.org |
| Kidney | Tubular Cells | Isolated tubuli are responsible for the conversion of LTE4 to this compound. researchgate.netnih.gov |
| Lung | 105,000g sediment fraction | Demonstrates the capacity for local metabolism of LTE4 within the respiratory system. ebi.ac.uknih.gov |
| Spleen | 105,000g sediment fraction | Indicates a role for the spleen in the overall metabolism of cysteinyl leukotrienes. ebi.ac.uknih.gov |
| Skin | 105,000g sediment fraction | Suggests local detoxification of LTE4 can occur in the skin. ebi.ac.uknih.gov |
| Enzyme/Cofactor | Function | Cellular Location |
| N-acetyltransferase 8 (NAT8) | Catalyzes the N-acetylation of LTE4 | Microsomal (Endoplasmic Reticulum) of liver and kidney cells. researchgate.netnih.govresearchgate.netnih.gov |
| Acetyl Coenzyme A (Acetyl-CoA) | Donates the acetyl group for the N-acetylation reaction | Ubiquitous |
Renal Tubular Acetylation
Species-Specific Differences in N-acetylation Efficiency
The metabolic route involving N-acetylation of LTE4 exhibits significant differences between species. In rats, this pathway is prominent, and this compound is a major biliary metabolite of cysteinyl leukotrienes. ebi.ac.uksoton.ac.ukbertin-bioreagent.comcaymanchem.com Studies on isolated perfused rat kidneys and lungs have shown that LTE4 is readily acetylated to this compound. researchgate.netgrantome.com For instance, in the isolated perfused rat kidney, this compound is the sole and final metabolite of infused LTC4. researchgate.net Similarly, following endotoxin (B1171834) injection in rats, this compound was the predominant cysteinyl leukotriene detected in bile. ebi.ac.uk
In contrast, this metabolic pathway is of minor importance in humans and monkeys. soton.ac.ukbertin-bioreagent.comcaymanchem.com In healthy human subjects, the urinary excretion of this compound is considerably lower than that of its precursor, LTE4. bertin-bioreagent.comcaymanchem.com This indicates that while the enzymatic machinery for N-acetylation exists in humans, it is not the primary route for LTE4 catabolism. soton.ac.uk
Downstream Catabolism and Further Metabolites of N-acetyl-Leukotriene E4
Following its formation, this compound undergoes further extensive metabolism before excretion. The primary routes for its degradation are omega-oxidation (ω-oxidation), followed by beta-oxidation (β-oxidation) from the omega (ω) end of the fatty acid chain. nih.gov This sequential process results in chain-shortened, more polar metabolites that can be more easily eliminated from the body. nih.gov
Omega-Oxidation (ω-Oxidation) Pathways
Omega-oxidation is the initial and rate-limiting step in the catabolism of this compound. nih.gov This process occurs primarily in the liver and involves the addition of a hydroxyl group to the terminal methyl carbon (C-20) of the eicosanoid backbone. ebi.ac.uknih.gov
The first step in the ω-oxidation pathway is the hydroxylation of this compound at the C-20 position to form 20-hydroxy-N-acetyl-LTE4. ebi.ac.ukportlandpress.com This reaction is catalyzed by specific enzymes located in the endoplasmic reticulum of hepatocytes. nih.gov The resulting hydroxylated metabolite is then further oxidized by an alcohol dehydrogenase to an aldehyde, and subsequently by an aldehyde dehydrogenase to a dicarboxylic acid, yielding 20-carboxy-N-acetyl-LTE4. biosciencepharma.comresearchgate.net
The initial ω-hydroxylation of leukotrienes is carried out by a specific group of heme-containing enzymes known as cytochrome P450s (CYPs), particularly those belonging to the CYP4F subfamily. biosciencepharma.comebi.ac.uk These enzymes are the main omega-hydroxylating enzymes in humans. ebi.ac.uk While much of the specific research has focused on the metabolism of LTB4 and LTE4, the same enzymatic systems are responsible for the oxidation of this compound. nih.gov Human CYP4F2 and CYP4F3 are known to metabolize leukotrienes. ebi.ac.ukfrontiersin.org In rat liver microsomes, this hydroxylation is an apparently competitive process that can be inhibited by specific analogs. nih.gov
The fully oxidized product of the ω-oxidation pathway, 20-carboxy-N-acetyl-LTE4 (also known as omega-carboxy-N-acetyl-LTE4), has been definitively identified as a major metabolite. nih.govportlandpress.comontosight.ai In studies using isolated rat hepatocytes incubated with LTE4, 20-carboxy-N-acetyl-LTE4 was characterized as a key metabolic product. nih.gov This metabolite serves as the substrate for the subsequent β-oxidation pathway. nih.govportlandpress.com While this compound retains some biological activity, its further ω-oxidized metabolites, such as 20-carboxy-N-acetyl-LTE4, are considered inactive. nih.gov
Cytochrome P450 (CYP) Enzymes Involved (e.g., CYP4F Subfamily)
Beta-Oxidation (β-Oxidation) Pathways
Following ω-oxidation, the resulting ω-carboxylated this compound undergoes a process of chain shortening via β-oxidation, which proceeds from the ω-end. nih.gov This degradation pathway occurs predominantly within peroxisomes. nih.gov Studies have shown that ω-carboxy-N-acetyl-LTE4 is exclusively degraded in isolated peroxisomes, a reaction that requires the presence of microsomes. nih.gov
This process involves the sequential removal of two-carbon units (as acetyl-CoA). Several chain-shortened metabolites of this compound have been identified in studies with rat hepatocytes. These include:
18-carboxydinor-N-acetyl-LTE4 : The product of one round of β-oxidation. nih.gov
16-carboxytetranordihydro-N-acetyl-LTE4 : Formed after a second round of β-oxidation, which also involves the reduction of a double bond. nih.govontosight.ai
16-carboxytetranor-delta13-N-acetyl-LTE4 : Another tetra-nor metabolite identified by its conjugated tetraene structure. nih.gov
14-carboxyhexanor-N-acetyl-LTE4 : The result of further β-oxidation. nih.gov
The accumulation of certain metabolites, such as 14-carboxy-hexanor-LTE3 and 16-carboxy-delta13-tetranor-LTE4, in human urine suggests that there may be rate-limiting steps in the β-oxidation cascade. ebi.ac.uk
Sequential Shortening of the Fatty Acid Chain
A primary route for the catabolism of this compound involves the sequential shortening of its eicosanoid carbon backbone. nih.gov This process, known as β-oxidation, occurs from the omega (ω) end of the fatty acid chain. nih.govnih.gov Unlike the typical β-oxidation of fatty acids which starts from the carboxyl end, the degradation of this compound initiates after an initial ω-oxidation step that introduces a carboxyl group at the C-20 methyl terminus. nih.govnih.gov This initial oxidation to 20-carboxy-N-acetyl-LTE4 is a prerequisite for the subsequent chain-shortening reactions. nih.gov Each cycle of β-oxidation then proceeds to remove two-carbon units, systematically breaking down the fatty acid chain and leading to the formation of progressively shorter, more polar metabolites. wikipedia.orglibretexts.org
Role of Peroxisomal Degradation Systems
The cellular location for the β-oxidation of this compound is the peroxisome. nih.govnih.gov Studies have demonstrated that while mitochondria are the primary site for the degradation of most fatty acids, the β-oxidation of cysteinyl leukotrienes, including ω-carboxy-N-acetyl-LTE4, is exclusively handled by peroxisomes. nih.govresearchgate.net This metabolic compartmentation is critical. nih.gov Research in patients with peroxisome deficiency disorders, such as Zellweger syndrome, shows a significant impairment in the degradation of leukotrienes. nih.govnih.gov These individuals exhibit markedly increased urinary levels of LTE4 and this compound, with a corresponding absence of the downstream β-oxidation products, underscoring the essential role of peroxisomes in this metabolic pathway in humans. nih.govnih.gov
Key Enzymes in Peroxisomal β-Oxidation (e.g., Bifunctional Protein, 3-Ketoacyl-CoA Thiolase, 2,4-Dienoyl-CoA Reductase)
The peroxisomal β-oxidation of this compound is a multi-step process catalyzed by a specific set of enzymes. numberanalytics.comassaygenie.com After the initial formation of the C-20 carboxylated metabolite, the process requires activation to a CoA-ester, which is thought to be provided by microsomal enzymes. nih.gov The subsequent steps within the peroxisome involve:
Acyl-CoA Oxidase : Catalyzes the first oxidative step. wikipedia.org
Bifunctional Protein : This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral. nih.govresearchgate.net Photoaffinity labeling studies have identified the bifunctional protein as a key leukotriene-binding protein in peroxisomes. nih.gov
3-Ketoacyl-CoA Thiolase (β-ketothiolase) : This enzyme catalyzes the final step, which is the thiolytic cleavage of the carbon chain to release an acetyl-CoA unit and a shortened acyl-CoA. nih.govwikipedia.org Like the bifunctional protein, this thiolase has been shown to be a predominant polypeptide labeled in photoaffinity studies. nih.govresearchgate.net
2,4-Dienoyl-CoA Reductase : This auxiliary enzyme is necessary for the degradation of unsaturated fatty acids. Its action is required for the reduction of double bonds that would otherwise halt the β-oxidation process, such as in the formation of 16-carboxytetranordihydro-N-acetyl-LTE4. nih.govlibretexts.org
| Enzyme | Function in this compound β-Oxidation | Reference |
|---|---|---|
| Acyl-CoA Oxidase | Catalyzes the initial dehydrogenation step in the peroxisomal β-oxidation spiral. | wikipedia.org |
| Bifunctional Protein | Provides enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for the second and third steps. | nih.govresearchgate.net |
| 3-Ketoacyl-CoA Thiolase | Performs the final thiolytic cleavage, releasing acetyl-CoA and a shortened this compound metabolite. | nih.govresearchgate.net |
| 2,4-Dienoyl-CoA Reductase | Reduces double bonds in unsaturated intermediates, allowing β-oxidation to continue. | nih.govlibretexts.org |
Characterization of β-Oxidation Products (e.g., 18-carboxydinor-N-acetyl-LTE4, 16-carboxytetranordihydro-N-acetyl-LTE4, 14-carboxyhexanor-N-acetyl-LTE4, 16-carboxytetranor-delta 13-N-acetyl-LTE4)
The systematic degradation of this compound via ω- and β-oxidation results in a series of identifiable metabolites. Studies utilizing isolated rat hepatocytes have been instrumental in characterizing these products. nih.gov Following the initial ω-oxidation to 20-carboxy-N-acetyl-LTE4, the first cycle of β-oxidation yields 18-carboxydinor-N-acetyl-LTE4 . nih.govnih.gov A subsequent round of β-oxidation, which includes a reduction of the 14-15 double bond likely by 2,4-dienoyl-CoA reductase, produces 16-carboxytetranordihydro-N-acetyl-LTE4 . nih.govnih.gov Further oxidation leads to even shorter chain metabolites, such as 14-carboxyhexanor-N-acetyl-LTE4 . nih.gov Another identified metabolite, 16-carboxytetranor-delta 13-N-acetyl-LTE4 , indicates the presence of a conjugated tetraene structure. nih.gov The identification of these specific end products confirms that the metabolic pathway for this compound proceeds entirely from the C-20 terminus. nih.govnih.gov
| Metabolite | Description | Reference |
|---|---|---|
| 18-carboxydinor-N-acetyl-LTE4 | Product of the first cycle of β-oxidation of 20-carboxy-N-acetyl-LTE4. | nih.govnih.gov |
| 16-carboxytetranordihydro-N-acetyl-LTE4 | Product of the second β-oxidation cycle, involving a double bond reduction. | nih.govnih.govontosight.ai |
| 14-carboxyhexanor-N-acetyl-LTE4 | A further β-oxidation product with a six-carbon chain removed. | nih.gov |
| 16-carboxytetranor-delta 13-N-acetyl-LTE4 | A β-oxidation product featuring a conjugated tetraene system. | nih.gov |
Mercapturic Acid Pathway and Deactivation Mechanisms
This compound is the terminal product of the mercapturic acid pathway for CysLT metabolism. nih.govebi.ac.uk This pathway is a major route for the detoxification of a wide range of electrophilic compounds, including endogenous mediators. researchgate.netmdpi.com The process begins with the conjugation of leukotriene A4 (LTA4) with glutathione to form leukotriene C4 (LTC4). aai.org Subsequently, extracellular enzymes remove amino acid residues: γ-glutamyltranspeptidase removes glutamic acid to form leukotriene D4 (LTD4), and a dipeptidase removes glycine (B1666218) to yield leukotriene E4 (LTE4). aai.orgmdpi.com
The final step in the pathway is the N-acetylation of the cysteine moiety of LTE4 by N-acetyltransferase 8 (NAT8), primarily in the kidney and to a lesser extent the liver, to form this compound. mdpi.com This acetylation significantly increases the water solubility of the molecule, facilitating its elimination. mdpi.com The formation of this compound represents a crucial deactivation mechanism, as it is substantially less potent as a vasoconstricting agent than its precursor, LTC4. bertin-bioreagent.comcaymanchem.comglpbio.com
Enterohepatic Circulation and Biliary Excretion in Animal Models
In animal models, particularly rats, the primary route for the elimination of CysLTs and their metabolites is through biliary excretion. nih.govportlandpress.comopen.ac.uk Following its formation, this compound is efficiently transported from the liver into the bile. portlandpress.com Studies have identified this compound as the major endogenous leukotriene metabolite found in the bile of rats after endotoxin challenge. nih.govebi.ac.uk
Once secreted into the intestine via the bile, a portion of the this compound can be reabsorbed back into the bloodstream, a process known as enterohepatic circulation. nih.gov Research involving the intraduodenal administration of labeled this compound to rats demonstrated that the compound is absorbed from the small intestine and colon. nih.gov This reabsorption and subsequent recirculation extend the biological half-life of the metabolite before it is eventually further metabolized or excreted, primarily in the bile with a smaller fraction appearing in the urine. nih.gov HPLC analysis of bile from these experiments showed that a significant portion of the re-excreted radioactivity was composed of more polar metabolites, indicating further degradation following reabsorption. nih.gov
Biological Roles and Functional Implications of N Acetyl Leukotriene E4
Modulation of Cellular and Tissue Responses
N-acetyl-LTE4 exerts a range of effects on different cell types and tissues, contributing to the complex inflammatory cascade. Its actions on smooth muscle, vascular permeability, and inflammatory cells highlight its role as a bioactive metabolite.
This compound has been shown to induce smooth muscle contraction in various isolated tissue models, although its potency can vary depending on the tissue and species.
In vitro studies on guinea-pig airway tissues have demonstrated the contractile properties of this compound.
Guinea-Pig Trachea (GPT): this compound induces dose-related contractions in isolated guinea-pig tracheal strips. nih.gov However, it is approximately 100 times less potent than leukotriene D4 (LTD4) in this tissue. nih.gov
Guinea-Pig Lung Parenchyma (GPP): In guinea-pig lung parenchyma, this compound is equiactive with LTE4 in causing contractions. nih.govfishersci.com The contractions induced by both this compound and LTE4 are more sustained compared to those caused by LTD4. nih.gov
| Preparation | Agonist | Potency Comparison | Contractile Response |
| Guinea-Pig Trachea | This compound | ~100x less potent than LTD4 nih.gov | Dose-related contractions nih.gov |
| Guinea-Pig Lung Parenchyma | This compound | Equiactive with LTE4 nih.govfishersci.com | Sustained contractions, more so than LTD4 nih.gov |
This compound exhibits potent vasoconstrictor activity in the mesenteric circulation of rats.
Rat Mesenteric Vessels: When administered to conscious rats, this compound produces a dose-dependent vasoconstriction of the mesenteric vessels, leading to a significant reduction in blood flow to the gut. nih.govmedchemexpress.eu It is notably more potent than other vasoconstrictors like the thromboxane (B8750289) analog U-46619 and prostaglandin (B15479496) F2 alpha, but slightly less potent than LTD4 and LTE4. nih.gov Interestingly, even at high doses, this compound does not affect renal or hindquarter blood flow. nih.gov In the mesenteric circulation, this compound is as potent as LTD4. researchgate.net
| Vascular Bed | Agonist | Effect | Potency Comparison |
| Rat Mesenteric Vessels | This compound | Dose-dependent vasoconstriction nih.govmedchemexpress.eu | 10-fold more potent than U-46619, 1000-fold more potent than PGF2α, 2-5-fold less potent than LTD4/E4 nih.gov |
| Rat Renal Vessels | This compound | No effect nih.gov | Devoid of vasoconstrictive activity researchgate.net |
| Rat Hindquarter Vessels | This compound | No effect nih.gov | N/A |
Leukotrienes are known to increase vascular permeability, leading to edema. Studies in mice have investigated the role of LTE4 and, by extension, its metabolic pathway, in this process.
Mouse Ear Edema Model: Intradermal injection of LTE4 into the mouse ear elicits a dose-dependent edema, indicating increased vascular permeability. nih.gov This effect is characterized by an expansion of the extracellular space without significant cellular infiltration in the early phase. nih.govnih.gov Interestingly, in mice lacking both cysteinyl leukotriene receptors 1 and 2 (Cysltr1/Cysltr2−/−), the edematous response to LTE4 is significantly enhanced and prolonged, suggesting the involvement of a novel receptor preferential for LTE4. nih.govnih.govpnas.org This model is a standard method for assessing delayed-type hypersensitivity and local inflammatory responses. inotiv.com
This compound is implicated in modulating immune responses, particularly those involving T helper 2 (Th2) cells, which are key players in allergic inflammation.
Th2 Cell Activation: While LTE4 on its own is a weak inducer of cytokine production from human Th2 cells compared to other mediators like prostaglandin D2 (PGD2), it can significantly enhance the pro-inflammatory response when combined with PGD2. aai.orgnih.gov This synergistic effect leads to an exaggerated production of Th2 cytokines. aai.orgnih.govox.ac.uk This suggests that metabolites like this compound, which are part of the same metabolic cascade, could contribute to the amplification of Th2-mediated inflammation. pnas.org
Airway Smooth Muscle (e.g., Guinea-Pig Trachea, Lung Parenchyma)
Influence on Vascular Permeability in Animal Models (e.g., Mouse Ear Edema)
Receptor Interactions and Signal Transduction Mechanisms
The biological effects of this compound and other cysteinyl leukotrienes are mediated through their interaction with specific cell surface receptors, primarily G-protein coupled receptors (GPCRs). ontosight.aiontosight.ai
The primary receptors for cysteinyl leukotrienes are the type 1 and type 2 cysteinyl leukotriene receptors (CysLT1R and CysLT2R). atsjournals.org
Stimulation of the CysLT1 receptor is known to trigger smooth muscle constriction. atsjournals.org
However, the enhanced vascular permeability and bronchoconstrictive responses to LTE4 in certain contexts, particularly in mice lacking both CysLT1R and CysLT2R, strongly suggest the existence of a distinct, as-yet-unidentified receptor that is preferential for LTE4. nih.govnih.govpnas.org
The signal transduction for this novel LTE4 receptor appears to involve Gαi proteins and Rho kinase. nih.gov
Activity at Classical Cysteinyl Leukotriene Receptors (CysLT1R, CysLT2R)
The classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, are G-protein coupled receptors that are well-established mediators of the effects of cysteinyl leukotrienes. researchgate.netresearchgate.net Leukotriene D4 (LTD4) is the most potent agonist for CysLT1R, while LTC4 and LTD4 have similar affinities for CysLT2R. researchgate.net In contrast, LTE4, the precursor of this compound, demonstrates a significantly lower affinity for both CysLT1R and CysLT2R. researchgate.netnih.gov
While direct studies on the binding affinity of this compound to these classical receptors are limited, its precursor, LTE4, is known to be a weak agonist. This suggests that this compound is also likely to have low activity at CysLT1R and CysLT2R. In fact, this compound is considered a major inactive metabolite of LTE4 in bile, particularly in rats, and is substantially less potent as a vasoconstricting agent than LTC4. bertin-bioreagent.com In anesthetized pigs, this compound showed minimal cardiovascular and respiratory effects and was approximately 100-fold less active than LTC4. nih.gov
Exploration of Putative LTE4-Preferential Receptors (e.g., CysLTE-R, P2Y12) and their Responsiveness to this compound
The observation that LTE4 can elicit potent biological responses despite its low affinity for CysLT1R and CysLT2R has led to the search for a specific, high-affinity LTE4 receptor. researchgate.netnih.gov
CysLTE-R: Research using mice lacking both CysLT1R and CysLT2R (double-deficient mice) has provided strong evidence for a distinct LTE4-preferential receptor, termed CysLTER. In these mice, intradermal injection of LTE4 resulted in a significant vascular leak, a response that was more potent than that induced by LTC4 or LTD4. pnas.orgplos.org This suggests the existence of a third cysteinyl leukotriene receptor with a preference for LTE4. pnas.org Interestingly, the absence of CysLT1R and CysLT2R appeared to enhance the sensitivity to LTE4, indicating a potential negative regulatory role of the classical receptors on CysLTER function. pnas.orgpnas.org
P2Y12 Receptor: Another candidate for an LTE4-preferential receptor is the purinergic receptor P2Y12. Some studies in mouse models of asthma have suggested that P2Y12 is necessary for LTE4-mediated pulmonary inflammation. plos.orgnih.gov However, further investigations using human cell lines overexpressing P2Y12 and human platelets have failed to demonstrate direct activation or signaling (such as calcium mobilization or β-arrestin recruitment) by LTE4 or other cysteinyl leukotrienes. plos.orgnih.gov These findings suggest that P2Y12 is likely not a direct receptor for LTE4 and that another specific receptor for LTE4 has yet to be identified. nih.gov
The responsiveness of these putative receptors to this compound has not been extensively studied. Given that this compound is a metabolite of LTE4, it is plausible that it may interact with these receptors, but further research is needed to confirm this.
Involvement of G-protein Coupled Receptors and Downstream Signaling Cascades (e.g., Calcium Mobilization)
Cysteinyl leukotrienes exert their effects by binding to G-protein coupled receptors (GPCRs). ontosight.aiontosight.ai The activation of these receptors initiates downstream signaling cascades, a common one being the mobilization of intracellular calcium. mdpi.comnih.gov
While direct evidence for this compound-induced calcium mobilization is scarce, the signaling pathways of its parent compound, LTE4, and other cysteinyl leukotrienes are better understood. For instance, the activation of CysLT1R and CysLT2R by their respective ligands leads to a concentration-dependent increase in intracellular calcium. nih.gov The signaling of the putative CysLTER in response to LTE4 in double-deficient mice was found to be dependent on Gαi proteins and Rho kinase. nih.gov
Studies investigating the responsiveness of the P2Y12 receptor found that while selective P2Y12 agonists induced calcium flux, cysteinyl leukotrienes, including LTE4, failed to elicit a similar response in cells expressing P2Y12. plos.orgnih.gov This further supports the idea that P2Y12 is not a direct receptor for these lipid mediators. nih.gov
Contribution to Physiological and Pathophysiological Processes in Non-Human Models
Role in Allergic Airway Responses and Inflammation in Rodent Models (e.g., Ovalbumin-Challenged Rats)
In rodent models of asthma, this compound serves as a biomarker for the synthesis of cysteinyl leukotrienes. In ovalbumin (OVA)-sensitized and challenged Brown Norway rats, the levels of this compound in bile are measured to indicate cys-LT production during early and late allergic responses. physiology.org
Research has shown that pretreatment with a monoclonal antibody against the integrin VLA-4 in OVA-challenged rats attenuated the early airway response and was associated with significantly lower concentrations of biliary this compound. atsjournals.org This suggests that the inhibition of mast cell activation by the antibody leads to reduced production of cysteinyl leukotrienes. atsjournals.org
Furthermore, studies using inhaled glucocorticoids like budesonide (B1683875) in this rat model demonstrated a significant inhibition of the late-phase airway response to antigen challenge, which was correlated with a marked reduction in the in vivo synthesis of this compound. physiology.org These findings highlight the role of cysteinyl leukotrienes, as measured by their metabolite this compound, in the inflammatory cascade of allergic airway responses.
Hemodynamic Effects in Conscious and Anesthetized Animal Models
This compound has been shown to be a biologically active metabolite with effects on the cardiovascular system in animal models. In conscious, freely moving rats, administration of this compound caused a dose-dependent vasoconstriction of the mesenteric vessels, leading to a significant reduction in blood flow to the gut. nih.gov Notably, renal and hindquarter blood flow were unaffected. nih.gov In these studies, this compound was found to be more potent than the thromboxane analog U-46619 and prostaglandin F2 alpha, but less potent than LTD4 and LTE4 in inducing mesenteric vasoconstriction. nih.gov
In contrast, in anesthetized pigs, intravenous this compound produced minimal cardiovascular and respiratory effects, being approximately 100-fold less active than LTC4. nih.gov These actions were not blocked by indomethacin (B1671933) or a selective LTD4 antagonist, suggesting that in this model, acetylation represents a detoxification pathway. nih.gov
The hemodynamic effects of the parent cysteinyl leukotrienes have also been studied. For example, intravenous infusion of LTC4 in rats produced a significant elevation in mean arterial pressure and reductions in cardiac output and renal blood flow. ahajournals.org
Implications of Impaired Leukotriene Degradation in Peroxisome Deficiency Models
Peroxisomes play a crucial role in the degradation of leukotrienes through β-oxidation. nih.govjci.orgnih.gov Studies in humans with peroxisome deficiency disorders have revealed a significant impairment in the breakdown of these inflammatory mediators. nih.govjci.orgnih.gov
In patients with these disorders, urinary excretion of LTE4 and this compound was found to be increased more than 10-fold compared to healthy individuals. nih.govjci.orgnih.gov This indicates a failure to properly inactivate and degrade these compounds. The accumulation of biologically active leukotrienes like LTE4 could contribute to the pathophysiology of peroxisome deficiency disorders. nih.govjci.org
The pattern of metabolites is also altered in these conditions, with a notable increase in ω-carboxy-LTE4 and the presence of LTB4 and ω-carboxy-LTB4, which are not typically found in the urine of healthy individuals. nih.govjci.org This altered metabolic profile may have diagnostic value and underscores the essential role of peroxisomes in leukotriene catabolism. nih.govjci.org
Investigating Mechanistic Insights into its Mediator or Modulator Function
N-acetyl-leukotriene E4 (this compound) is a significant metabolite of leukotriene E4 (LTE4), produced via the mercapturic acid pathway. nih.gov While historically viewed as part of a deactivation and elimination process for the more potent cysteinyl leukotrienes (cys-LTs), emerging research has demonstrated that this compound is a biologically active molecule in its own right, capable of mediating and modulating distinct physiological responses. nih.govatsjournals.org Its function is of particular interest in the context of inflammation and cardiovascular dynamics. nih.govontosight.ai
The primary mechanism of action for cys-LTs involves their interaction with specific G-protein coupled receptors (GPCRs). ontosight.ai While its precursor, LTE4, is known to be a weak agonist at the classical CysLT₁ and CysLT₂ receptors, evidence points towards the existence of additional, more specific receptors that may be targeted by both LTE4 and its metabolites. caymanchem.comnih.gov The signaling pathways for a putative LTE4-preferential receptor, sometimes referred to as CysLTER, are thought to involve Gαi and Gα12/13-Rho-Rho kinase pathways, a mechanism that could extend to this compound. pnas.org
A key mechanistic insight into this compound's function comes from studies of its potent vasoconstrictor effects. Research in conscious, freely moving rats revealed that this compound induces a dose-dependent vasoconstriction specifically in the mesenteric vessels, leading to a significant reduction in blood flow to the gut. nih.govmedchemexpress.com Notably, this effect was highly potent; this compound was found to be approximately 10-fold more potent than the thromboxane analog U-46619 and 1,000-fold more potent than prostaglandin F2 alpha in causing mesenteric vasoconstriction. nih.gov However, it was 2- to 5-fold less potent than leukotrienes D4 and E4 in this capacity. nih.gov These findings underscore that this compound is not an inactive end-product but a powerful metabolite that may play a role in cardiovascular events mediated by leukotrienes. nih.gov
Further pharmacological profiling in animal and human tissues has helped to delineate its modulator function. In guinea pig lung parenchyma, this compound was found to be equiactive with LTE4. nih.gov In human bronchial tissue, the actions of this compound were also similar to those of LTE4. nih.gov However, its potency is context-dependent, as it was observed to be around 100 times less active than LTD4 in contracting guinea pig trachea. nih.gov The formation of this compound is a major route for cys-LT metabolism in rats, but it is considered of minor importance in humans. caymanchem.com This metabolic role, which transforms a potent leukotriene into a metabolite that retains significant but altered biological activity, is central to its function as a modulator in inflammatory cascades. nih.govcaymanchem.com
Table 1: Research Findings on this compound's Mechanistic Actions
| Model System | Observed Effect | Key Mechanistic Finding/Potency Comparison | Reference(s) |
|---|---|---|---|
| Conscious Rats | Mesenteric vasoconstriction | Caused dose-dependent reduction of blood flow to the gut. ~1000x more potent than prostaglandin F2 alpha; 2-5x less potent than LTD4/E4. | nih.gov |
| Guinea Pig Lung Parenchyma (GPP) | Contraction | Equiactive with LTE4; approximately 10x less active than LTD4. | nih.gov |
| Guinea Pig Trachea (GPT) | Contraction | Approximately 100x less active than LTD4. | nih.gov |
| Human Bronchus (HBr) | Contraction | Actions were similar to those of LTE4. | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-acetyl-leukotriene E4 (this compound) |
| Leukotriene C4 (LTC4) |
| Leukotriene D4 (LTD4) |
| Leukotriene E4 (LTE4) |
| Prostaglandin F2 alpha |
Analytical and Detection Methodologies for N Acetyl Leukotriene E4 Research
Sample Preparation and Extraction Techniques from Biological Matrices
The accurate measurement of N-acetyl-LTE4 in biological samples such as urine, plasma, and bile necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. ijpsjournal.com
Precolumn Extraction and Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of this compound from complex biological matrices. organomation.com This method involves passing the liquid sample through a cartridge containing a solid adsorbent (sorbent). organomation.com The choice of sorbent is critical and is often a C18-based material, which offers strong hydrophobic retention for analytes like this compound. phenomenex.com
The general SPE procedure involves four key steps:
Conditioning: The sorbent is prepared by washing it with a solvent like methanol (B129727) followed by water to ensure reproducible retention of the analyte. organomation.com
Loading: The biological sample, often pre-treated (e.g., through protein precipitation with acetonitrile), is passed through the conditioned cartridge. organomation.comsigmaaldrich.com this compound and other hydrophobic molecules are retained on the sorbent.
Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities and other interfering compounds that are not strongly bound to the sorbent. organomation.com
Elution: A strong organic solvent is used to disrupt the interaction between this compound and the sorbent, allowing the purified and concentrated analyte to be collected for analysis. organomation.com
For instance, a study detailing the analysis of leukotriene E4 (LTE4), a related compound, utilized Empore membrane disks for solid-phase extraction from urine. nih.gov Another approach for comprehensive lipid mediator analysis, which includes this compound, involves purification of crude extracts by SPE after extraction with organic solvents. lipotype.com
Selection and Application of Internal Standards
To ensure the accuracy and reliability of quantitative analysis, especially when using mass spectrometry, an internal standard is crucial. The ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
For the analysis of leukotrienes, stable-isotope labeled analogues are the preferred internal standards. tandfonline.com For example, in the analysis of LTE4, a deuterated form, LTE4-d3, has been used. nih.gov A study on the automated extraction of LTE4 evaluated N-acetyl[14,15-3H]leukotriene D4 (NAc[3H]LTD4) as a stable internal standard. nih.gov This compound is not a human metabolite and does not co-elute with endogenous leukotrienes, making it an effective tool for quantifying recovery during sample preparation. nih.gov The use of such standards corrects for any loss of the analyte during the extraction and analytical process, leading to more precise and accurate quantification. tandfonline.com
Chromatographic Separation Techniques
Following extraction, chromatographic methods are employed to separate this compound from other components in the purified extract before detection.
High-Performance Liquid Chromatography (HPLC) for Purification and Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to separate, identify, and quantify compounds in a mixture. wikipedia.orgopenaccessjournals.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential partitioning of the sample components between the two phases. chromtech.com
In the context of this compound analysis, HPLC, particularly cation-exchange HPLC, can be used to separate acetylated species based on their charge and hydrophilicity. nih.gov This high-resolution method can separate molecules that differ by even a single acetyl group and is compatible with subsequent analysis by mass spectrometry. nih.gov
Ultra Performance Liquid Chromatography (UPLC)
Ultra Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). ijsrtjournal.comresearchgate.net This results in significantly improved resolution, speed, and sensitivity compared to traditional HPLC. ijsrtjournal.com UPLC systems operate at much higher pressures to push the mobile phase through the densely packed column. The enhanced resolving power of UPLC is particularly advantageous for separating complex mixtures of lipid mediators, including this compound and its isomers. universiteitleiden.nlshimadzu.com
Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. mdpi.com When coupled with a separation technique like HPLC or UPLC (a "hyphenated technique"), it provides a highly sensitive and specific method for identifying and quantifying compounds. spectroscopyonline.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and other leukotrienes. ontosight.airesearchgate.net In this setup, the eluent from the HPLC or UPLC column is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to this compound is selected. tandfonline.com This ion is then fragmented, and specific product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. lipotype.com
For example, a sensitive LC-MS/MS method was developed for the quantification of LTE4 in urine, demonstrating the power of this technique for biomarker analysis. nih.gov Similarly, LC-MS/MS is the method of choice for analyzing 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4, a metabolite of this compound. ontosight.ai The combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry makes it an indispensable tool in this compound research. researchgate.netlongdom.org
Table 1: Summary of Analytical Methodologies for this compound and Related Compounds
| Analytical Step | Technique | Description | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | Uses a solid sorbent (e.g., C18) to isolate and concentrate the analyte from biological fluids. | Effective cleanup and concentration of samples. | organomation.comlipotype.com |
| Internal Standard | Stable-Isotope Dilution | A labeled analogue of the analyte (e.g., deuterated) is added to the sample to correct for analytical variability. | High accuracy and precision in quantification. | nih.govtandfonline.com |
| Separation | High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase as they are carried by a liquid mobile phase. | Robust and versatile for purification and separation. | wikipedia.orgnih.gov |
| Separation | Ultra Performance Liquid Chromatography (UPLC) | An advanced form of HPLC using smaller particle columns for enhanced performance. | Increased speed, resolution, and sensitivity. | ijsrtjournal.comuniversiteitleiden.nl |
| Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. | Gold standard for identification and quantification of low-abundance analytes. | ontosight.airesearchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound research, LC-MS allows for the separation of the analyte from other closely related compounds in a biological sample before its detection and quantification by the mass spectrometer. This is crucial for distinguishing this compound from its precursor, leukotriene E4 (LTE4), and other metabolites. ontosight.aimayocliniclabs.com Research has demonstrated the utility of LC-MS in identifying and quantifying various leukotriene metabolites in biological fluids. frontiersin.org
Tandem Mass Spectrometry (LC-MS/MS, LC-MS-MS)
For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is frequently the method of choice. ontosight.aiacs.org This technique involves two stages of mass analysis. In the first stage, the precursor ion (in this case, the molecular ion of this compound) is selected. This ion is then fragmented, and in the second stage, a specific product ion is selected for detection. This process significantly reduces background noise and chemical interference, leading to more accurate and reliable quantification, especially at the low concentrations typical for this compound in biological samples. researchgate.netnih.gov Studies have successfully used LC-MS/MS to analyze this compound and its metabolites in various biological samples, highlighting its robustness. researchgate.netnih.gov
Specific MS Modes: Selected Reaction Monitoring (SRM)
Selected Reaction Monitoring (SRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry. researchgate.net In SRM, the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions for a particular compound. This targeted approach allows for the quantification of this compound with very high precision and a low limit of detection. The selection of unique ion transitions for this compound ensures that the signal is not confounded by other molecules present in the sample.
| Precursor Ion (m/z) | Product Ion(s) (m/z) | Method | Reference |
| 480.2 | 331.2, 162.1, 115.1 | LC-MS/MS | Fiedler et al., 2014 |
| 480.2 | 359.2 | LC-MS/MS | Murphy et al., 2007 |
Interactive Data Table: SRM Transitions for this compound Analysis (This is a simplified representation. Actual transitions can vary based on instrumentation and experimental conditions.)
Other Mass Spectrometric Approaches
Before the widespread adoption of LC-MS/MS, other mass spectrometric techniques were instrumental in the initial characterization of this compound.
Fast Atom Bombardment Mass Spectrometry (FAB-MS): This soft ionization technique was used in early studies to determine the molecular weight and structure of this compound and its metabolites. capes.gov.brnih.govcreative-proteomics.com FAB-MS, often coupled with tandem mass spectrometry, provided crucial initial evidence for the structure of this compound by analyzing the fragmentation patterns of the molecule. acs.orgnih.gov
Negative Ion Chemical Ionization Gas Chromatography-Mass Spectrometry (NICI-GC-MS): This method involves derivatizing the analyte to make it volatile, followed by separation using gas chromatography and detection by mass spectrometry in the negative ion chemical ionization mode. capes.gov.brnih.gov NICI-GC-MS has been employed for the sensitive detection of leukotrienes and their metabolites, including those related to this compound, after chemical modification. core.ac.ukebi.ac.uk
Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS): Similar to NICI-GC-MS, this technique requires derivatization of the analyte. capes.gov.brnih.gov Electron impact ionization results in extensive fragmentation, providing a detailed fingerprint of the molecule that can be used for its identification.
Complementary Detection and Quantification Methods
While mass spectrometry is the definitive method for this compound analysis, other techniques have also been utilized, often in conjunction with chromatographic separation.
Radioimmunoassay (RIA)
Radioimmunoassay (RIA) is an immunological technique that uses radiolabeled antigens to quantify a substance. While RIAs have been developed for cysteinyl leukotrienes, their cross-reactivity with different metabolites can be a limitation. For instance, some commercially available LTE4 immunoassays exhibit cross-reactivity with this compound. caymanchem.comnovamedline.comnovamedline.com Therefore, when using RIA, prior separation of the analytes by methods like high-performance liquid chromatography (HPLC) is often necessary to ensure specificity. ebi.ac.uknih.gov Studies have utilized HPLC followed by RIA to quantify this compound in biological fluids. nih.govresearchgate.net
Ultraviolet (UV) Spectroscopy
This compound possesses a characteristic chromophore, a conjugated triene system, which absorbs ultraviolet (UV) light at a specific wavelength. nih.govcaymanchem.com This property allows for its detection and quantification using UV spectroscopy, typically coupled with HPLC (HPLC-UV). capes.gov.brnih.gov The absorbance is directly proportional to the concentration of the analyte. While less sensitive and specific than mass spectrometry, HPLC-UV is a valuable tool for detecting this compound, especially when isolating and purifying the compound. researchgate.net
Enzyme Immunoassays (EIA)
Enzyme Immunoassays (EIAs) are a common analytical tool for quantifying leukotrienes in biological samples. While highly specific commercial EIAs for major cysteinyl leukotrienes (cysLTs) like Leukotriene C4 (LTC4), D4 (LTD4), and E4 (LTE4) are available, dedicated EIAs specifically designed for N-acetyl-leukotriene E4 (this compound) are not as commonly described. The quantification of this compound is often achieved through its cross-reactivity with antibodies developed for other cysLTs. This cross-reactivity varies significantly between different commercial kits, making the selection of an appropriate assay critical for research accuracy.
The principle of these assays is typically competitive, where this compound in a sample competes with a fixed amount of a labeled cysLT (e.g., an alkaline phosphatase tracer) for a limited number of binding sites on a cysLT-specific antibody. thermofisher.com The resulting signal is inversely proportional to the concentration of the target leukotriene in the sample. thermofisher.com
Several commercially available EIA kits for LTC4 and LTE4 exhibit notable cross-reactivity with this compound, allowing for its indirect measurement. For instance, certain LTE4 EIA kits demonstrate a 20% cross-reactivity with this compound. thermofisher.comnovamedline.com Conversely, some highly specific LTE4 kits show minimal cross-reactivity (<0.01%), making them unsuitable for measuring the N-acetylated metabolite. caymanchem.com The degree of cross-reactivity is a crucial parameter that researchers must consider when interpreting results, as it directly impacts the calculated concentration of this compound.
Below is a table summarizing the cross-reactivity of this compound in various cysLT EIA kits based on published data.
| EIA Kit Type | Target Analyte | This compound Cross-Reactivity (%) | Reference |
| Leukotriene E4 EIA Kit | Leukotriene E4 (LTE4) | 20% | thermofisher.comnovamedline.com |
| Cysteinyl-Leukotriene EIA Kit | LTC4, LTD4, LTE4 | 10.5% | kuoyang.com.tw |
| Leukotriene C4 EIA Kit | Leukotriene C4 (LTC4) | 28% | sapphirebioscience.com |
| Leukotriene E4 ELISA Kit | Leukotriene E4 (LTE4) | <0.01% | caymanchem.com |
This table is interactive. Users can sort columns to compare data.
The data illustrates that an LTC4-based EIA may offer higher relative detection of this compound compared to some general cysLT or specific LTE4 kits. sapphirebioscience.com These findings underscore the importance of thorough assay validation and characterization when measuring this compound to ensure that the chosen method provides the necessary sensitivity and specificity for the biological question at hand.
Autoradiographic Localization Techniques
Autoradiography is a powerful technique used to visualize the distribution of radiolabeled molecules within tissues and cells, providing critical insights into their sites of synthesis, binding, and metabolism. In the context of this compound research, autoradiography has been instrumental in tracing the metabolic fate of its precursors, the cysteinyl leukotrienes.
In the rat lung, it is known that LTE4 can be acetylated to form this compound. grantome.com Autoradiographic studies have been proposed to localize the specific cells involved in the synthesis and uptake of LTC4, the initial precursor in this pathway. grantome.com By using radiolabeled LTC4, researchers can track its conversion and localization, thereby inferring the sites of downstream metabolic activity, including N-acetylation.
Research using whole-body autoradiography in mice with radiolabeled leukotriene C3 ([3H]LTC3) demonstrated that radioactivity was rapidly taken up by the liver and excreted into the bile. researchgate.net Subsequent chromatographic analysis of the bile identified N-acetylleukotriene E4 as a major metabolite, directly linking the anatomical localization seen in the autoradiographs to the biochemical conversion process. researchgate.net Similarly, autoradiographic studies have been used to map the distinct binding sites of [3H]LTC4 and [3H]LTD4 in guinea-pig lung tissue, revealing that LTC4 binds densely to airway smooth muscle and epithelium, whereas LTD4 binding is more prominent in the alveolar walls. nih.gov These studies highlight the technique's ability to differentiate the tissue distribution of closely related compounds in the same metabolic cascade.
A more advanced application of these principles involves Positron Emission Tomography (PET), a non-invasive imaging technique. The development of N-[11C]-acetyl-leukotriene E4, a version of the molecule labeled with a positron-emitting isotope, for use as a PET agent is under investigation. snmjournals.org This represents a significant technological progression, allowing for the real-time, in vivo localization and tracking of this compound, which could provide dynamic information about its role in physiological and pathological processes.
Research Models and Experimental Systems for N Acetyl Leukotriene E4 Studies
In Vitro Models
In vitro systems provide controlled environments to investigate specific aspects of N-acetyl-LTE4 metabolism and function at the organ, cellular, and subcellular levels.
Isolated Organ Perfusion Systems (e.g., Rat Kidney, Liver)
Isolated organ perfusion allows for the study of metabolic processes within an intact organ, free from systemic influences.
Isolated Perfused Rat Kidney: This model has been pivotal in demonstrating the kidney's role in the final steps of cysteinyl leukotriene metabolism. Studies have shown that the isolated perfused rat kidney metabolizes leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4) to this compound as the sole and final metabolite. nih.govresearchgate.net The presence of albumin in the perfusion medium has been found to slow down this metabolic conversion and prevent the excretion of this compound into the urine. nih.govresearchgate.net In the absence of albumin, LTC4 is completely metabolized to this compound within 45 minutes. nih.govresearchgate.net
Isolated Perfused Rat Liver: The liver is a primary site for the uptake and metabolism of circulating leukotrienes. Perfusion studies show that the liver efficiently takes up cysteinyl leukotrienes from circulation and excretes metabolites, including this compound, into the bile. researchgate.net These models have been used to identify various biliary metabolites of LTC4, with this compound and its further oxidized products being prominent.
| Model | Key Findings | Reference |
|---|---|---|
| Isolated Perfused Rat Kidney | Metabolizes all cysteinyl leukotrienes (LTC4, LTD4, LTE4) to this compound as the final metabolite. | nih.gov |
| Isolated Perfused Rat Kidney | In the absence of albumin, LTC4 is completely metabolized to this compound. | nih.govresearchgate.net |
| Isolated Perfused Rat Liver | Efficiently removes cysteinyl leukotrienes from circulation and excretes metabolites, including this compound, into bile. | researchgate.net |
Tissue Preparations and Organ Bath Studies (e.g., Guinea-Pig Airways, Human Bronchus/Lung Parenchyma, Airway Structural Cells)
Organ bath studies are crucial for assessing the biological activity of this compound, particularly its effects on smooth muscle contraction.
Guinea-Pig Airways: In superfused strips of guinea-pig trachea and lung parenchyma, this compound has been shown to induce dose-related contractions. nih.gov In guinea-pig lung parenchyma, this compound is equiactive with LTE4 and about ten times less active than LTD4. nih.gov The contractions caused by this compound are sustained, similar to those induced by LTE4. nih.gov On the guinea pig ileum, the myotropic (contractile) activity of this compound was found to be over 100-fold less than that of LTD4. nih.gov
Human Bronchus and Lung Parenchyma: Studies on isolated human bronchus and lung parenchyma strips have confirmed that this compound retains significant biological activity. nih.gov Its contractile actions on human bronchus are similar to those of LTE4. nih.gov These findings suggest that the metabolism of LTD4 to LTE4 and subsequently to this compound is a detoxification process but not a complete inactivation, as these metabolites are still potent in human airways. nih.gov
Airway Structural Cells: Research has shown that human airway structural cells, including bronchial epithelial cells, airway smooth muscle cells, and lung fibroblasts, constitutively express the complete enzymatic pathway for synthesizing both LTB4 and LTC4. soton.ac.uk This indicates that the airways themselves can be a source of the precursors to this compound.
| Tissue Preparation | Finding | Relative Potency | Reference |
|---|---|---|---|
| Guinea-Pig Trachea | Induces dose-related contractions. | ~100 times less active than LTD4. | nih.gov |
| Guinea-Pig Lung Parenchyma | Induces sustained contractions. | Equiactive with LTE4; ~10 times less active than LTD4. | nih.gov |
| Human Bronchus | Induces contractions. | Activity is similar to LTE4. | nih.gov |
| Guinea-Pig Ileum | Shows myotropic activity. | Over 100-fold less active than LTD4. | nih.gov |
Immunological Cell Culture Models (e.g., Th2 Cells, Mast Cells)
Cell culture models of immune cells are essential for understanding how leukotrienes modulate inflammatory responses.
Th2 Cells: While LTE4 alone is a weak inducer of cytokine production from human Th2 cells compared to other mediators like prostaglandin (B15479496) D2 (PGD2), it significantly enhances cytokine production when combined with PGD2. aai.orgnih.gov This suggests that cysteinyl leukotrienes, including the precursors to this compound, have a potent proinflammatory effect on T cells. aai.org
Mast Cells: Mast cells are a major source of cysteinyl leukotrienes. nih.gov Studies show that the release of this compound, measured as a downstream indicator, is consistent with mast cell activation. atsjournals.orgatsjournals.org For instance, inhibiting mast cell degranulation in rats also decreases the biliary excretion of this compound following an allergic challenge. atsjournals.orgatsjournals.org
In Vivo Animal Models (Non-Human)
In vivo models are indispensable for studying the integrated physiological and pathological roles of this compound in a whole organism.
Rodent Models (e.g., Rats, Mice, Guinea Pigs) in Inflammatory and Physiological Studies
Rats: The Brown Norway rat is a widely used model for allergic asthma. In these animals, this compound is measured in the bile as a primary indicator of in vivo cysteinyl leukotriene synthesis following an allergen challenge. physiology.org Studies have shown that anti-inflammatory treatments that abolish the late-phase airway response also strongly inhibit the synthesis of this compound. physiology.org In conscious rats, this compound is a predominant endogenous plasma metabolite following trauma, and its precursor, LTE4, has been shown to cause significant hemodynamic effects, including potent vasoconstriction. d-nb.info
Mice: Mouse models have been crucial in defining the receptors involved in leukotriene signaling and inflammation. In mice lacking the conventional cysteinyl leukotriene receptors (CysLT1R and CysLT2R), LTE4 still elicits a potent vascular permeability response, suggesting the existence of a distinct LTE4-preferential receptor. pnas.orgnih.gov In a mouse model of endotoxemia, plasma levels of this compound were significantly increased, highlighting its role as a biomarker in systemic inflammation. nih.gov
Guinea Pigs: The guinea pig has been a foundational model for studying the effects of leukotrienes on airways. annualreviews.org Early studies recognized that LTE4 had a greater potency for constricting guinea pig trachea in vitro than its precursors, LTC4 or LTD4. nih.gov This model helped establish the potent biological activity of the downstream metabolites of the leukotriene pathway.
| Model | Context | Key Findings | Reference |
|---|---|---|---|
| Brown Norway Rat | Allergic Airway Inflammation | Biliary this compound is a key indicator of in vivo cysteinyl leukotriene synthesis. Inhibition of the late allergic response correlates with reduced this compound levels. | physiology.org |
| Mouse (CysLT receptor knockout) | Vascular Permeability | LTE4 elicits a potent vascular leak even in the absence of CysLT1 and CysLT2 receptors, indicating a distinct LTE4 receptor. | pnas.orgnih.gov |
| Mouse | Endotoxemia/Sepsis | Plasma levels of this compound are significantly elevated during systemic inflammation. | nih.gov |
| Guinea Pig | Airway Contractility | Demonstrated the high potency of LTE4 (precursor to this compound) in constricting airway smooth muscle. | nih.gov |
Specific Genetic or Induced Animal Models
To dissect the intricate pathways involving NA-LTE4, scientists have developed and utilized specific genetic and induced animal models. These models allow for the targeted investigation of the roles of specific enzymes and receptors in the metabolism and functional responses to this compound.
Peroxisome Deficiency Models:
A critical breakthrough in understanding the degradation of leukotrienes, including the pathway leading to NA-LTE4, came from studies on patients with peroxisome deficiency disorders (PDD). nih.gov These individuals exhibit impaired β-oxidation of leukotrienes from the ω-end, a process that primarily occurs in peroxisomes. nih.govresearchgate.netannualreviews.org Urinary analysis of patients with PDD revealed a more than 10-fold increase in the excretion of leukotriene E4 (LTE4) and NA-LTE4 compared to healthy individuals. nih.gov This finding highlights the essential role of peroxisomes in the catabolism of these inflammatory mediators and establishes PDD as a human model for studying the consequences of impaired leukotriene degradation. nih.gov The accumulation of biologically active leukotrienes in these patients may contribute to the pathophysiology of these disorders. nih.gov
Knockout Mouse Strains for Leukotriene Receptors:
The development of knockout mouse strains, specifically those lacking one or more cysteinyl leukotriene receptors (CysLTRs), has been instrumental in identifying the receptors that mediate the effects of LTE4 and, by extension, its metabolite NA-LTE4.
Mice lacking both CysLT1 and CysLT2 receptors (Cysltr1/Cysltr2−/−) have been particularly revealing. nih.govpnas.orgpnas.org Studies using these double-knockout mice demonstrated that they still exhibit significant vascular permeability responses to LTE4, often with enhanced sensitivity compared to wild-type mice. nih.govpnas.org This provided strong evidence for the existence of a distinct, previously unrecognized receptor for LTE4. nih.govpnas.orgpnas.org Further research in these models led to the identification of the P2Y12 receptor and GPR99 (also known as CysLTE) as potential third cysteinyl leukotriene receptors with a preference for LTE4. nih.govnih.govwikidoc.org
| Model Type | Specific Model | Key Findings Related to NA-LTE4 and its Precursors |
| Peroxisome Deficiency Models | Patients with Peroxisome Deficiency Disorders (PDD) | Demonstrated the critical role of peroxisomes in the degradation of leukotrienes, with PDD patients showing significantly increased urinary excretion of LTE4 and NA-LTE4. nih.gov |
| Knockout Mouse Strains | Cysltr1/Cysltr2 Double-Knockout Mice | Revealed the existence of a novel receptor for LTE4, as these mice still respond to LTE4, often with increased sensitivity. nih.govpnas.orgpnas.org |
| Leukotriene C4 Synthase (LTC4S) Knockout Mice | Used to study the overall role of the cysteinyl leukotriene pathway in inflammation. pnas.org | |
| 5xFAD Transgenic Mice (Alzheimer's Disease Model) | Employed to study the effects of leukotriene receptor antagonists on neuroinflammation. mdpi.com |
Models for Studying Systemic and Regional Hemodynamics
The conscious rat model has been extensively used to investigate the effects of leukotrienes, including the precursors to NA-LTE4, on systemic and regional hemodynamics. nih.govd-nb.info This model allows for the measurement of mean arterial blood pressure, heart rate, and blood flow in various vascular beds, such as the renal, mesenteric, and hindquarter circulations, without the confounding effects of anesthesia. nih.govd-nb.info
Studies in conscious rats have shown that leukotrienes D4 (LTD4) and LTE4 are potent vasoconstrictors, particularly in the mesenteric vascular bed. nih.govd-nb.infonih.gov Interestingly, NA-LTE4 itself has been shown to be a potent constrictor of rat mesenteric vessels, suggesting it is a biologically active metabolite. nih.gov
Techniques for Assessing In Vivo Metabolism and Functional Responses in these Models
A variety of techniques are employed to assess the in vivo metabolism and functional responses to NA-LTE4 and its precursors in these animal models.
Assessment of In Vivo Metabolism:
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to separate and quantify leukotriene metabolites, including NA-LTE4, from biological samples such as bile and urine. nih.govebi.ac.uknih.govatsjournals.org
Radioimmunoassay (RIA): RIA is often used in conjunction with HPLC to quantify the low concentrations of leukotriene metabolites present in biological fluids. nih.govebi.ac.ukatsjournals.org
Mass Spectrometry (MS): Techniques like fast atom bombardment mass spectrometry (FAB-MS) and gas chromatography-mass spectrometry (GC-MS) are used for the definitive identification and structural characterization of metabolites like NA-LTE4. nih.govnih.govnih.gov
Radiolabeling: The use of radiolabeled leukotrienes, such as [3H]LTC4 or N-[11C]acetyl-leukotriene E4, allows for tracing the metabolic fate and elimination pathways of these compounds in vivo. ebi.ac.uknih.govnih.gov Positron Emission Tomography (PET) with radiolabeled NA-LTE4 has been used to noninvasively assess its hepatobiliary and renal elimination. nih.gov
Assessment of Functional Responses:
Measurement of Hemodynamic Parameters: In conscious rat models, directional pulsed Doppler velocimetry is used to monitor regional blood flow, while catheters are used to record mean arterial blood pressure and heart rate. nih.gov Thermodilution can be used to measure the cardiac index. nih.gov
Isolated Tissue Preparations: Isolated guinea pig ileum has been used to assess the myotropic (smooth muscle contracting) activity of leukotriene metabolites. ebi.ac.uknih.gov These studies have shown that NA-LTE4 has significantly reduced myotropic activity compared to LTD4. ebi.ac.uknih.gov
In Vivo Models of Inflammation: Animal models of allergic airway responses, such as ovalbumin-sensitized Brown Norway rats, are used to study the effects of leukotrienes on airway narrowing and inflammation. atsjournals.orgphysiology.org In these models, the concentration of NA-LTE4 in the bile is measured as an indicator of cysteinyl leukotriene synthesis. atsjournals.orgphysiology.org The passive cutaneous anaphylaxis model in mice is another tool to assess vascular permeability changes in response to leukotrienes. nih.gov
| Technique Category | Specific Technique | Application in NA-LTE4 Research |
| Metabolism Assessment | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of NA-LTE4 in bile and urine. nih.govebi.ac.uknih.gov |
| Radioimmunoassay (RIA) | Quantification of low concentrations of NA-LTE4. nih.govebi.ac.uk | |
| Mass Spectrometry (MS) | Structural identification and confirmation of NA-LTE4. nih.govnih.govnih.gov | |
| Radiolabeling and Positron Emission Tomography (PET) | Tracing metabolic pathways and elimination of NA-LTE4 in vivo. ebi.ac.uknih.govnih.gov | |
| Functional Response Assessment | Doppler Velocimetry and Arterial Catheterization | Measurement of regional blood flow and systemic blood pressure in conscious animals. nih.gov |
| Isolated Tissue Bioassays (e.g., guinea pig ileum) | Assessment of smooth muscle contractile activity. ebi.ac.uknih.gov | |
| In Vivo Inflammation Models (e.g., allergic airway response) | Measurement of inflammatory cell infiltration and airway responses, with biliary NA-LTE4 as a biomarker of cys-LT synthesis. atsjournals.orgphysiology.org |
Future Research Directions in N Acetyl Leukotriene E4 Investigations
Further Elucidation of Uncharted Metabolic Pathways and Regulatory Enzymes
The metabolic journey of cysteinyl leukotrienes from leukotriene C4 (LTC4) to LTD4 and subsequently to LTE4 is well-documented. biosciencepharma.comnih.gov N-acetylation of LTE4 represents a further metabolic step, and while it is recognized as a major inactive metabolite in the bile of some species, its metabolic fate in humans is less clear. caymanchem.com Future research should focus on identifying and characterizing the enzymes responsible for the N-acetylation of LTE4 in various tissues and cell types. Understanding the tissue-specific expression and regulation of these enzymes is crucial for comprehending the localized effects of N-acetyl-LTE4.
Furthermore, the subsequent catabolism of this compound remains largely uncharted territory. While omega-oxidation and beta-oxidation are known to be involved in the degradation of LTE4, leading to metabolites like 20-COOH-LTE4 and 18-COOH-dinor-LTE4, the specific pathways for this compound breakdown are not well-defined. nih.govnih.gov Investigating these downstream metabolic pathways and the enzymes involved will provide a more complete picture of its clearance and potential for the formation of other bioactive or inactive products. For instance, the formation of 20-carboxy-N-acetyl-leukotriene E4 is a known metabolic step, but the enzymes and its ultimate fate require more detailed investigation. ontosight.ai
Identification and Comprehensive Characterization of Novel Direct Receptor Interactions
A critical area for future investigation is the identification and characterization of specific receptors for this compound. While its precursor, LTE4, interacts with known cysteinyl leukotriene receptors (CysLT1 and CysLT2), it does so with lower affinity than LTC4 and LTD4. nih.gov this compound is generally considered to be less potent than LTE4. caymanchem.comnih.gov However, the possibility of it interacting with as-yet-unidentified receptors cannot be dismissed.
Studies in mice lacking both CysLT1 and CysLT2 receptors have shown that some effects of LTE4 remain intact, suggesting the existence of a distinct LTE4 receptor. nih.gov It is plausible that this compound could also interact with such a receptor, or perhaps a different, currently unknown receptor. Future research should employ advanced techniques such as affinity chromatography, and receptor-ligand binding assays with radiolabeled this compound to search for novel binding partners on the surface of inflammatory cells like mast cells, eosinophils, and basophils. ontosight.ai The potential interaction with purinergic receptors, such as the P2Y12 receptor, which has been suggested for LTE4, should also be explored for this compound. nih.gov
Advanced Mechanistic Studies of its Biological Effects in Complex Biological Systems
While this compound is often described as an inactive metabolite, this may be an oversimplification. caymanchem.com It has been shown to retain some biological activity, albeit at a lower potency than its precursors. nih.gov For instance, this compound can induce contractions of guinea-pig trachea and lung parenchyma in vitro. nih.gov In human bronchial strips, its actions were found to be similar to those of LTE4. nih.gov
Future studies should move beyond simple in vitro assays and utilize complex biological systems, such as co-culture models of airway epithelial and inflammatory cells, organ-on-a-chip technology, and sophisticated animal models of inflammatory diseases to dissect the nuanced biological effects of this compound. These studies could reveal subtle but significant roles in modulating inflammatory responses, such as influencing cytokine and chemokine production, cell migration, and tissue remodeling. For example, metabolomic studies have identified this compound as a reporter metabolite in the gray matter microglia in a model of multiple sclerosis, suggesting a potential role in neuroinflammation. nih.gov
Development of Innovative Analytical Platforms for Enhanced Sensitivity and Specificity
Accurate and sensitive quantification of this compound in biological fluids is paramount for understanding its physiological and pathological roles. Current methods, often based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled its detection in urine and bile. aruplab.comahajournals.org However, the low concentrations of this compound, particularly in human urine compared to LTE4, present a significant analytical challenge. caymanchem.com
Future research should focus on developing more sensitive and specific analytical platforms. This could involve the creation of novel monoclonal antibodies with high affinity for this compound to develop more robust immunoassays. Additionally, advancements in mass spectrometry, such as high-resolution mass spectrometry and novel ionization techniques, could improve the limits of detection and quantification. researchgate.net The development of these advanced analytical tools will be critical for accurately measuring this compound in various biological matrices and for correlating its levels with disease activity and therapeutic interventions.
Translating Mechanistic Insights from Animal Models to Broader Biological Understanding
Much of the initial research on this compound metabolism and activity has been conducted in animal models, particularly rats. caymanchem.com However, significant species-specific differences in leukotriene metabolism exist. For example, the N-acetylation of LTE4 is a prominent metabolic route in rats but is of minor importance in humans. caymanchem.com This highlights the critical need to translate findings from animal models to a broader understanding of human biology.
Future research must focus on validating the findings from animal studies in human-derived systems. This can be achieved through studies using primary human cells, tissue explants, and precision-cut lung slices. Furthermore, well-designed clinical studies are necessary to investigate the role of this compound in human diseases. While the translation from animal studies to human applications can be challenging, with a low rate of final regulatory approval for therapies tested in animals, the concordance between positive results in animal and clinical studies can be significant. ed.ac.ukplos.org By carefully designing preclinical studies and focusing on human-relevant models, the knowledge gained from animal research on this compound can be more effectively translated to improve our understanding of human health and disease. This approach is essential for bridging the gap between basic science and clinical relevance, ultimately paving the way for potential therapeutic strategies targeting the leukotriene pathway. frontiersin.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-acetyl-LTE4 in biological samples, and what are their limitations?
- Methodological Answer : this compound is typically quantified using enzyme immunoassays (EIAs) or high-performance liquid chromatography (HPLC). However, cross-reactivity with structurally similar leukotrienes (e.g., 10.5% cross-reactivity with the Cyst-LT antibody) must be validated using competitive inhibition assays . For higher specificity, combine reversed-phase HPLC with radioimmunoassays (intra- and inter-assay CV: ~10%) and confirm results using mass spectrometry. Note that immunoassays may underestimate concentrations due to low antibody specificity for acetylated metabolites .
Q. What is the biological role of this compound in inflammatory pathways?
- Methodological Answer : this compound is a terminal metabolite of LTE4, formed via N-acetylation in renal proximal tubules. It is implicated in vascular regulation (e.g., mesenteric vasoconstriction) and serves as a biomarker for cysteinyl leukotriene (CysLT) activity . In chronic kidney disease (CKD), reduced urinary LTE4 levels correlate with impaired glomerular filtration rate (eGFR), suggesting altered renal handling or increased conversion to this compound .
Q. How can researchers standardize assays for this compound to ensure reproducibility across studies?
- Methodological Answer : Use isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects in urine or bile samples. Validate assays with spike-recovery experiments (85–115% recovery range) and calibrate against synthetic standards. Report cross-reactivity profiles for all antibodies used, as commercial kits may lack specificity for acetylated metabolites .
Advanced Research Questions
Q. How can experimental models resolve contradictions in this compound excretion pathways across species?
- Methodological Answer : Conduct dual-cannulation studies (bile duct and urinary bladder) in animal models (e.g., Macaca fascicularis) to compare biliary vs. renal excretion. In primates, >25% of intravenously administered LTC4 is excreted as omega-oxidized metabolites (e.g., omega-carboxy-LTE4), whereas humans excrete more this compound in urine . For translational studies, use multivariate regression to adjust for eGFR and tubular secretion rates in human cohorts .
Q. What pharmacological interventions modulate this compound levels, and how can their efficacy be assessed?
- Methodological Answer : Glucocorticoids like dexamethasone (300 µg/kg) suppress this compound synthesis by ~80% in rat models of antigen-induced inflammation. To evaluate efficacy, measure bile this compound levels via HPLC at 1–2 h post-challenge and correlate with airway resistance metrics. Note that repeated dosing eliminates late-phase inflammatory responses, suggesting pathway-specific inhibition .
Q. How can radiolabeling techniques improve in vivo tracking of this compound metabolism?
- Methodological Answer : Radiolabel this compound at the acetyl group using [¹¹C]CH₃COCl, achieving >95% radiochemical purity (RCP) and specific activity of ~2 GBq/µmol. Use positron emission tomography (PET) in murine models to map tissue distribution and quantify hepatic/renal uptake. Compare results with unlabeled metabolites to confirm tracer stability .
Q. What experimental designs address discrepancies in this compound detection between human hepatocytes and renal tissue?
- Methodological Answer : Isolate primary human hepatocytes and proximal tubular cells to compare metabolic fates. Hepatocytes metabolize LTE4 via omega-oxidation but lack N-acetyltransferase activity, while renal cells produce this compound. Use LC-MS/MS to differentiate intracellular vs. extracellular metabolites and validate findings with RNA-seq data for NAT8 expression .
Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound as a biomarker in inflammatory vs. renal pathologies?
- Methodological Answer : Context-dependent roles arise from tissue-specific metabolism. In asthma, elevated this compound in bile reflects acute CysLT synthesis , whereas in diabetic kidney disease (DKD), its urinary levels decrease due to impaired tubular acetylation. Stratify patient cohorts by eGFR and use linear mixed models to adjust for confounders like cyclosporine A (which increases urinary this compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
